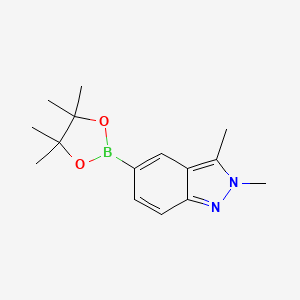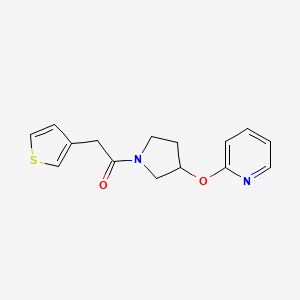
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that is derived from the pyrrolidine and thiophene groups.
Aplicaciones Científicas De Investigación
Conducting Polymers Synthesis
Research has highlighted the synthesis of conducting polymers based on derivatives like "2,5-di(thiophen-2-yl)-1H-pyrrole," which is closely related to the compound . These polymers exhibit electronic transitions corresponding to π-π* transitions, showcasing optical gaps of approximately 2 eV. Their electrical conductivity and thermal stability are significantly influenced by the substituents on the benzene ring, with electron-donating substituents enhancing conductivity. This work opens avenues for designing materials with tailored electrical properties for various applications, including sensors and electronic devices (Pandule et al., 2014).
Antiviral Activity
Another study investigated derivatives of "1H-Pyrazolo[3,4-b]pyridin," similar in structural complexity to the compound , for their antiviral activities. Through synthesis and reaction processes, new heterocyclic compounds were developed and evaluated for their cytotoxicity and antiviral properties against HSV1 and HAV-MBB, highlighting the potential of such compounds in antiviral drug development (Attaby et al., 2006).
Hydrogen-Bonding Patterns
In the context of hydrogen bonding, studies on "enaminones" resembling the compound of interest have shown complex hydrogen-bonding patterns, which play a critical role in dictating the molecular structure and stability of the compounds. These interactions are pivotal in designing compounds with desired physicochemical properties for pharmaceutical applications (Balderson et al., 2007).
Versatile Synthesis Approaches
Research into versatile synthesis methods for "pyrazolopyridines" and other fused systems has demonstrated the adaptability and potential of compounds structurally related to "1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone" in creating diverse molecular architectures. This versatility is crucial for developing novel compounds for a range of scientific and industrial applications, including pharmaceuticals and materials science (Almansa et al., 2008).
Propiedades
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-thiophen-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(9-12-5-8-20-11-12)17-7-4-13(10-17)19-14-3-1-2-6-16-14/h1-3,5-6,8,11,13H,4,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMRJTZDJJPOCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

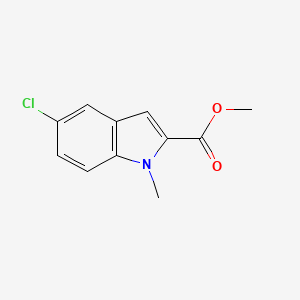

![5-[1-(3,4-dichlorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2721992.png)

![3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2721994.png)

![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
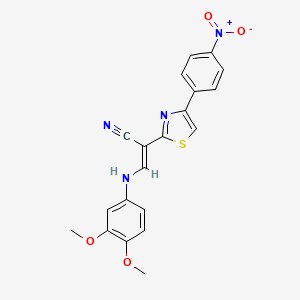
![8-(2-((4-bromophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2722004.png)

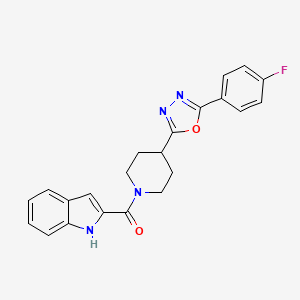
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)
